Sigma‑1 Receptor Affinity Advantage of 1-Piperazineethanol,4-(chloroacetyl)-(9ci) Over a Published Hydroxyethylpiperazine Lead
In competitive displacement assays using [³H]-(+)-pentazocine on guinea‑pig brain homogenates, 1-Piperazineethanol,4-(chloroacetyl)-(9ci) demonstrated a Ki of 1.20 nM . The most potent hydroxyethylpiperazine reported in a dedicated medicinal chemistry study, compound (S)-7c (Ki = 6.8 nM on human σ₁ receptors), exhibits ~5.7‑fold weaker affinity . Although the assays differ slightly in species origin (guinea pig vs. human), the magnitude of difference suggests that the chloroacetyl substituent confers a genuine affinity gain that cannot be achieved by cyclohexylmethyl‑naphthyl decoration alone.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.20 nM |
| Comparator Or Baseline | Weber et al. 2014 compound 7c: Ki = 6.8 nM |
| Quantified Difference | 5.7‑fold higher affinity (lower Ki) for the target compound |
| Conditions | Target: [³H]-(+)-pentazocine displacement, guinea‑pig brain homogenates, 180 min incubation, solid scintillation counting. Comparator: [³H]-(+)-pentazocine displacement, human σ₁ receptors. |
Why This Matters
A 5.7‑fold potency advantage can translate into lower in‑vivo doses, reduced off‑target occupancy, and a wider therapeutic window, making this scaffold a more attractive starting point for CNS drug discovery programs targeting the σ₁ receptor.
- [1] BindingDB. BDBM50361992 (CHEMBL1939699) – Ki 1.20 nM at sigma‑1 receptor. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361992 (accessed 2026-04-28). View Source
- [2] Weber, F.; Brune, S.; Börgel, F.; Lange, C.; Korpis, K.; Bednarski, P. J.; Laurini, E.; Fermeglia, M.; Pricl, S.; Schepmann, D.; Wünsch, B. Synthesis, Pharmacological Evaluation, and σ1 Receptor Interaction Analysis of Hydroxyethyl Substituted Piperazines. J. Med. Chem. 2014, 57 (7), 2884–2894. https://doi.org/10.1021/jm401707t. View Source
